

An In-depth Technical Guide to Isodeoxycholic Acid: Structure, Stereochemistry, and Biological Signaling

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Compound of Interest		
Compound Name:	Isodeoxycholic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isodeoxycholic acid**, a secondary bile acid, with a focus on its chemical structure, stereochemical properties, and its role in biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Isodeoxycholic acid (iDCA) is a dihydroxy secondary bile acid. Its chemical structure is defined by a steroid nucleus with hydroxyl groups at the 3β and 12α positions, and a five-carbon carboxylic acid side chain at position 17. The stereochemistry of the chiral centers is crucial for its biological activity and differentiates it from its isomers, such as deoxycholic acid (3α , 12α -dihydroxy) and chenodeoxycholic acid (3α , 7α -dihydroxy).

The IUPAC name for **isodeoxycholic acid** is $(3\beta,5\beta,12\alpha)$ -3,12-dihydroxycholan-24-oic acid. The stereochemical configuration of the hydroxyl group at the C-3 position is in the beta orientation, distinguishing it from the more common deoxycholic acid where it is in the alpha orientation. The fusion of the A and B rings of the steroid nucleus is in the cis conformation (5β) , which is characteristic of most naturally occurring bile acids in humans.



Key Structural Features:

- Steroid Nucleus: A rigid four-ring carbon skeleton.
- Hydroxyl Groups: One at the C-3 position (β-configuration) and another at the C-12 position (α-configuration).
- Carboxylic Acid Side Chain: A five-carbon chain at C-17, terminating in a carboxyl group.
- A/B Ring Fusion:cis fusion (5β-cholanic acid).

The precise arrangement of these functional groups dictates its physicochemical properties and its interactions with biological receptors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of **isodeoxycholic acid** is presented in the table below. This data is essential for its handling, formulation, and analysis.



Property	Value	Reference
Molecular Formula	C24H40O4	[1]
Molecular Weight	392.57 g/mol	[1]
IUPAC Name	(4R)-4- [(3S,5S,8R,9S,10S,12S,13R,1 4S,17R)-3,12-dihydroxy-10,13- dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-17- yl]pentanoic acid	[1]
CAS Number	566-17-6	[1]
Physical Description	Solid	[1]
XLogP3	4.9	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Exact Mass	392.29265975 Da	[1]
Monoisotopic Mass	392.29265975 Da	[1]
Topological Polar Surface Area	77.8 Ų	[1]
Heavy Atom Count	28	[1]
Complexity	605	[1]
Solubility	Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[2]	



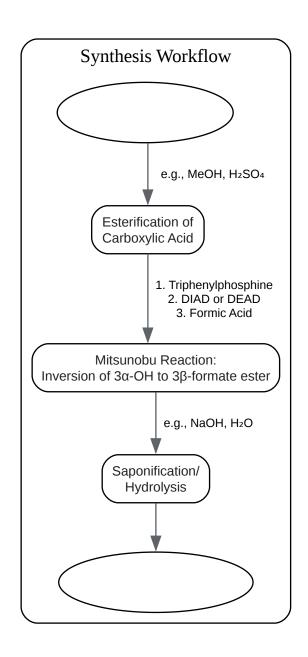
Experimental Protocols

This section details the methodologies for the synthesis and characterization of **isodeoxycholic acid**.

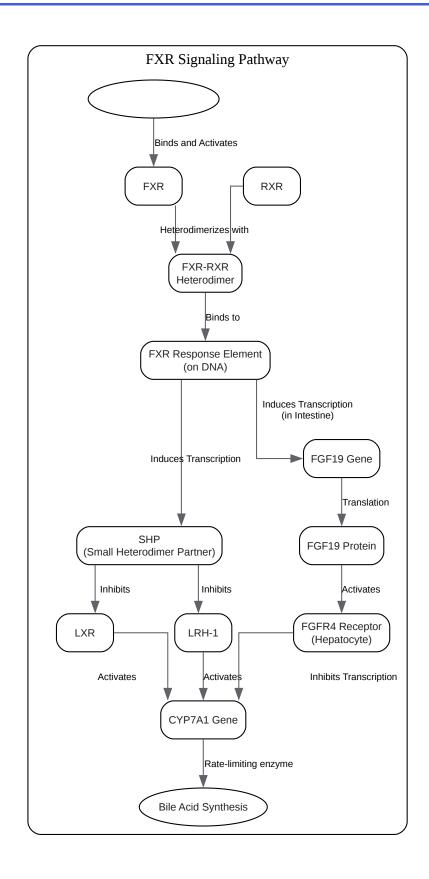
Synthesis of Isodeoxycholic Acid

The synthesis of **isodeoxycholic acid** can be achieved through a multi-step process, often starting from a more readily available bile acid. A plausible synthetic route involves the inversion of the 3α -hydroxyl group of deoxycholic acid to a 3β -hydroxyl group via a Mitsunobu reaction. A representative workflow for this synthesis is outlined below.









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References

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